4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

Adenosine receptor antagonists Structure-activity relationship PTP scaffold

For rigorous adenosine receptor research, this 2-(4-hydroxyphenyl) PTP is a structurally essential negative control. Its para-hydroxyl group provides a unique conjugation handle absent in 2-furyl analogs, enabling probe synthesis. Generic PTPs cannot substitute for this specific derivative, as C2 substitution dictates receptor selectivity. Secure this critical SAR probe to control for scaffold-mediated effects and prevent misleading binding profiles.

Molecular Formula C18H12N6O
Molecular Weight 328.335
CAS No. 843626-23-3
Cat. No. B2851753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
CAS843626-23-3
Molecular FormulaC18H12N6O
Molecular Weight328.335
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)O
InChIInChI=1S/C18H12N6O/c25-14-8-6-12(7-9-14)16-21-18-15-10-20-24(13-4-2-1-3-5-13)17(15)19-11-23(18)22-16/h1-11,25H
InChIKeySRQVDYMEFUTYCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(7-Phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol (CAS 843626-23-3): Core Scaffold & Structural Identity for Adenosine Receptor Research Procurement


4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol (CAS 843626-23-3) is a synthetic heterocyclic compound belonging to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) class, a privileged scaffold extensively validated as adenosine receptor antagonists [1]. The compound features a tricyclic aromatic core with a phenyl substituent at the N7 position and a para-hydroxyphenyl moiety at the C2 position, distinguishing it from the prototypical 2-furyl-substituted PTP derivatives such as SCH 58261 and preladenant [2]. This structural configuration places the compound at a critical node in structure-activity relationship (SAR) exploration, where the substitution of the furan oxygen with a phenolic hydroxyl group fundamentally alters receptor recognition, selectivity partitioning, and physicochemical properties relative to established adenosine receptor antagonists [3].

Why Generic PTP Substitution Fails: 4-(7-Phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol and the Criticality of C2 Substituent Identity for Target Procurement


Generic interchange among PTP-class compounds is inadmissible for rigorous adenosine receptor research because the C2 substituent functions as a binary gatekeeper for receptor engagement. Published SAR data demonstrate that replacing the canonical 2-furyl ring (present in high-affinity A2A antagonists such as SCH 58261, Ki A2A = 1.2–2.3 nM [1]) with an unsubstituted phenyl ring causes a complete loss of affinity across all four adenosine receptor subtypes [2]. The introduction of an ortho-ethoxy substituent on the phenyl ring (compound 5c, intended to mimic the furan oxygen) failed to recover binding affinity, confirming that mere oxygen isosterism is insufficient [2]. Consequently, derivatives bearing 2-(4-hydroxyphenyl) substitution—such as 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol—occupy a structurally distinct and pharmacologically divergent space. The para-hydroxyl group introduces hydrogen-bond donor capacity absent in both 2-furyl and unsubstituted 2-phenyl analogs, conferring potential for alternative hydrogen-bond networks at the orthosteric or allosteric binding site that cannot be inferred from prototypical PTP data [3]. Procurement of a generic 2-substituted PTP as a surrogate will yield misleading binding profiles, solubility characteristics, and selectivity signatures.

Quantitative Differentiation Evidence: 4-(7-Phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol vs. Furan-Based and Phenyl-Based PTP Comparators


C2 Substituent Impact on Adenosine Receptor Affinity: 2-(4-Hydroxyphenyl) vs. 2-Furyl vs. 2-Phenyl Substitution

In the seminal PTP SAR study by Baraldi et al. (2003), substitution of the 2-furyl ring of SCH 58261 with an unsubstituted phenyl ring (compounds 5a–d, 6–8) resulted in complete loss of affinity at all four adenosine receptor subtypes (A1, A2A, A2B, A3), with no measurable Ki values reported [1]. By contrast, the prototypical 2-furyl analog SCH 58261 exhibits Ki A2A = 1.2 nM and Ki A1 = 0.8 µM [2]. Introduction of an ortho-ethoxy group at the phenyl ring (compound 5c) did not recover affinity, demonstrating that simple oxygen isosterism is insufficient. The target compound 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol bears a para-hydroxy substituent that provides hydrogen-bond donor capacity absent in both 2-furyl and unsubstituted 2-phenyl analogs [3], placing it in a structurally unique category for adenosine receptor binding site exploration.

Adenosine receptor antagonists Structure-activity relationship PTP scaffold C2 substitution

Selectivity Fingerprint Differentiation: Inferred A2A vs. A3 vs. A1 Partitioning Based on 2-Substitution Class Effects

The 2-furyl-substituted PTPs are predominantly A2A-selective. SCH 58261 shows Ki A2A = 1.2–2.3 nM with A1/A2A selectivity of 323–667-fold and limited A3 affinity [1]. In contrast, 2-(para-substituted)phenyl PTP derivatives have been developed as potent and highly selective human A3 adenosine receptor antagonists. In the Cheong et al. (2011) series, compound 16 bearing a 2-(para-substituted)phenyl group achieved Ki hA3 = 1.33 nM with hA1/hA3 = 4,880 and hA2A/hA3 = 1,100 [2]. The target compound 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol, with its 2-(4-hydroxyphenyl) substitution, is structurally aligned with the A3-selective 2-aryl PTP series rather than the A2A-selective 2-furyl series. The para-hydroxy group provides an additional hydrogen-bond donor that may engage residues in the A3 binding pocket (e.g., Asn250 or Gln167) that are not accessible to 2-furyl analogs [3]. Compared to the reference A3-selective antagonist MRE 3008F20 (Ki hA3 = 0.29 nM; hA1/hA3 = 486; hA2A/hA3 = 4,127) [4], the target compound lacks the N5-urea/amide motif but may retain A3-biased recognition through C2-aryl interactions.

Adenosine receptor selectivity A2A antagonist A3 antagonist Subtype selectivity

Physicochemical Differentiation: Predicted Solubility and logP of 2-(4-Hydroxyphenyl) PTP vs. 2-Furyl PTP Analogs

PTP derivatives are well-documented to exhibit poor aqueous solubility, a limitation that has driven extensive structural modification efforts [1]. The replacement of the 2-furyl ring with a 2-(4-hydroxyphenyl) moiety is predicted to significantly alter the physicochemical profile. While direct experimental solubility data for the target compound are not available in the public domain, the para-hydroxyl group introduces a hydrogen-bond donor (HBD = 1) and acceptor (HBA = 1) not present in the 2-furyl moiety (HBA = 1, HBD = 0). Published comparative data for water-soluble PTP derivatives indicate that compounds achieving solubility >10 mM require specific solubilizing groups (e.g., compound 4: 5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-PTP, aqueous solubility = 15 mM; Ki hA3 = 0.01 nM [2]). The target compound's phenolic -OH group provides a conjugation handle for further derivatization (e.g., etherification, esterification, pegylation) that is not available on the 2-furyl ring, offering synthetic tractability advantages for solubility optimization and probe development [3].

Aqueous solubility Lipophilicity Drug-likeness Physicochemical properties

Synthetic Tractability and Building Block Utility: N7-Phenyl/C2-(4-Hydroxyphenyl) PTP as a Diversifiable Intermediate

The PTP scaffold has been extensively elaborated through substitutions at the C2, N5, N7, N8, and C9 positions, with synthetic challenges noted for late-stage functionalization [1]. The target compound, lacking the 5-amino group that is present in most high-affinity adenosine receptor antagonists (e.g., SCH 58261, preladenant) [2], presents a simplified core that may facilitate regioselective chemistry at the N5 position. The presence of both a phenyl group at N7 and a 4-hydroxyphenyl group at C2 provides two chemically distinct aromatic rings for differential reactivity. The phenolic -OH at the para position of the C2 phenyl ring is predicted to be the most reactive nucleophilic site, enabling selective O-functionalization (e.g., Mitsunobu etherification, Williamson ether synthesis, or carbonate formation) without competing reactions at the N7-phenyl ring [3]. By contrast, the prototypical 2-furyl PTPs (e.g., SCH 58261) require electrophilic aromatic substitution for furan ring modification, which suffers from poor regioselectivity and competing ring degradation under acidic conditions.

Chemical synthesis PTP building block Derivatization Medicinal chemistry

Procurement-Driven Application Scenarios for 4-(7-Phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol (CAS 843626-23-3)


Exploratory Adenosine A3 Receptor SAR: Profiling 2-Aryl vs. 2-Furyl PTP Binding Modes

This compound serves as a critical SAR probe for differentiating the binding determinants of 2-aryl versus 2-furyl PTP derivatives at adenosine receptor subtypes. Published data demonstrate that 2-furyl PTPs (e.g., SCH 58261) are A2A-selective (Ki A2A = 1.2–2.3 nM) while 2-(para-substituted)phenyl PTPs (e.g., compound 16) achieve A3-selective profiles (Ki hA3 = 1.33 nM, hA1/hA3 = 4,880) [1]. The para-hydroxyphenyl substituent in this compound introduces hydrogen-bond donor capacity absent in both comparator classes, enabling systematic evaluation of polar contacts in the A3 binding pocket that cannot be probed with 2-furyl or unsubstituted 2-phenyl analogs [2]. Recommended experimental design: radioligand displacement assays at hA1, hA2A, hA2B, and hA3 receptors in parallel, using [3H]DPCPX (A1), [3H]SCH 58261 (A2A), and [3H]MRE 3008F20 (A3) as radioligands, with SCH 58261 and MRE 3008F20 as reference controls [3].

Chemical Probe Development via Phenolic -OH Conjugation: Fluorescent Ligand and Bioconjugate Synthesis

The phenolic hydroxyl group at the para position of the C2-phenyl ring provides a unique, chemically accessible conjugation handle for linker attachment that is absent in 2-furyl PTP analogs [1]. This enables the synthesis of fluorescent adenosine receptor probes, biotinylated affinity reagents, or drug delivery conjugates via one-step O-alkylation or O-acylation chemistry. The Federico et al. (2019) study demonstrated that PTP-based fluorescent ligands (functionalized at the N5 position through reactive linkers) retained binding affinity at hA1, hA2A, and hA3 receptors, establishing proof-of-concept for PTP-derived chemical probes [2]. The target compound's C2-(4-hydroxyphenyl) group offers an alternative attachment point to the N5 position, enabling structure-activity relationship studies on linker attachment site tolerance. Predicted synthetic feasibility: Williamson etherification with primary alkyl halides or propargyl bromide would yield O-alkylated intermediates suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorophore-azide or biotin-azide partners [3].

Negative Control for 2-Furyl-Dependent Adenosine Receptor Pharmacology

The Baraldi et al. (2003) study established that replacement of the 2-furyl moiety with a phenyl ring abolishes adenosine receptor affinity across all subtypes [1]. This compound, with its 2-(4-hydroxyphenyl) substitution, is predicted to share this low-affinity profile at adenosine receptors, making it a structurally matched negative control for experiments employing 2-furyl PTP antagonists. Unlike vehicle controls or structurally unrelated compounds, a 2-aryl PTP negative control controls for non-specific effects of the tricyclic PTP core (e.g., membrane partitioning, phospholipidosis, or off-target kinase inhibition) while lacking the furan-dependent adenosine receptor engagement. This application is essential for rigorous pharmacological studies where distinguishing receptor-mediated from scaffold-mediated effects is critical for data interpretation [2].

Physicochemical Benchmarking of PTP Solubility and Permeability as a Function of C2 Substitution

PTP derivatives are characterized by poor aqueous solubility, with only a limited number of derivatives achieving aqueous solubility >10 mM through introduction of highly polar substituents [1]. The target compound's 2-(4-hydroxyphenyl) group alters the hydrogen-bond donor/acceptor profile relative to 2-furyl PTPs (HBD = 1 vs. 0), which is predicted to modulate both aqueous solubility and passive membrane permeability. In a comparative ADME panel, this compound can serve as a benchmark for quantifying the incremental solubility gain achievable through phenolic -OH introduction versus the baseline PTP scaffold. Recommended assays: kinetic aqueous solubility (shake-flask, pH 7.4), PAMPA permeability (effective permeability, Pe), and logD7.4 determination, with SCH 58261 and 2-phenyl-PTP (compound 5a) as comparators [2]. The results directly inform the feasibility of oral dosing or CNS penetration for PTP-based drug candidates [3].

Quote Request

Request a Quote for 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.